1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both cyclopropylsulfonyl and phenylsulfonyl groups in the molecule imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves the cycloaddition reactions of azomethine ylides with suitable dipolarophiles. This method allows for the regio- and stereoselective formation of the pyrrolidine ring . The reaction conditions often include the use of catalysts such as transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the cycloaddition reactions under optimized conditions. The use of continuous flow reactors and automated systems can improve the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopropyl and phenyl groups may also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylsulfonyl)pyrrolidine
- 2-((Phenylsulfonyl)methyl)pyrrolidine
- 1-(Cyclopropylsulfonyl)-2-methylpyrrolidine
Uniqueness
1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is unique due to the presence of both cyclopropylsulfonyl and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-cyclopropylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S2/c16-20(17,13-6-2-1-3-7-13)11-12-5-4-10-15(12)21(18,19)14-8-9-14/h1-3,6-7,12,14H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUCHCZVOKQDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2CC2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.